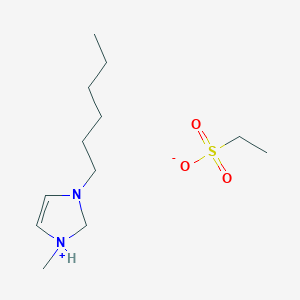
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a hexyl group, a methyl group, and an ethanesulfonate group attached to the imidazolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate typically involves the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with ethanesulfonic acid to yield the final product. The reaction conditions often require an inert atmosphere and the use of dry organic solvents to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolium salts .
Scientific Research Applications
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- 1-Hexyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Comparison: Compared to these similar compounds, 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specific applications where other imidazolium salts may not be as effective .
Properties
CAS No. |
919784-37-5 |
|---|---|
Molecular Formula |
C12H26N2O3S |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
ethanesulfonate;3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C10H20N2.C2H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-2-6(3,4)5/h8-9H,3-7,10H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI Key |
JEBQCESHRMHNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















